Oxazole, 2-(1-bromo-1-methylethyl)-
Overview
Description
Oxazole, 2-(1-bromo-1-methylethyl)- is a compound with the molecular formula C6H8BrNO. It’s a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring . Oxazole derivatives have been found to have a wide range of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in organic chemistry. One of the most common strategies for the synthesis of oxazole-based molecules is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) . Another strategy involves the use of α-bromo-1-phenylethanone and ammonium acetate as starting materials .Molecular Structure Analysis
The molecular structure of oxazole, 2-(1-bromo-1-methylethyl)- consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The InChI key for this compound is NMVUZFOURRTPKN-UHFFFAOYSA-N .Chemical Reactions Analysis
Oxazole derivatives are known for their versatility in chemical reactions. They can act as intermediates, catalytic ligands, and pharmaceutical building blocks . The substitution pattern in oxazole derivatives plays a pivotal role in determining their biological activities .Physical And Chemical Properties Analysis
Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic. The aromaticity is due to the 6 π electrons forming a conjugated system .Mechanism of Action
Future Directions
The future directions in the study of oxazole derivatives are promising. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . The goal is to discover potential oxazole-based medicinal compounds .
properties
IUPAC Name |
2-(2-bromopropan-2-yl)-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-6(2,7)5-8-3-4-9-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVUZFOURRTPKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CO1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301606 | |
Record name | 2-(1-Bromo-1-methylethyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole, 2-(1-bromo-1-methylethyl)- | |
CAS RN |
374553-33-0 | |
Record name | 2-(1-Bromo-1-methylethyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374553-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Bromo-1-methylethyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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